Norsolanadione
Description
Norsolanadione (5-isopropyl-3-nonen-2,8-dione) is a diketone compound primarily identified in tobacco leaves, particularly in Virginia and Brazil flue-cured varieties . It is a degradation product formed via the autooxidation of solanone, an unsaturated ketone used as a fragrant additive in tobacco flavoring . Structurally, norsolanadione features a branched-chain diketone with a nine-carbon backbone, contributing to its role as a key aroma compound in tobacco products . Its presence and abundance are influenced by environmental factors, such as light quality during cultivation, and post-harvest processing conditions, including curing methods .
Norsolanadione is also a precursor in synthetic pathways; for example, epoxidation of norsolanadione yields epoxy-diones, which are intermediates in the biosynthesis of nor-cembranoids . Sensory studies associate norsolanadione with "smoothing, ketonic" flavor notes, and it is positively correlated with fresh flavor attributes in tobacco .
Structure
3D Structure
Properties
CAS No. |
60619-46-7 |
|---|---|
Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
(E,5S)-5-propan-2-ylnon-3-ene-2,8-dione |
InChI |
InChI=1S/C12H20O2/c1-9(2)12(7-5-10(3)13)8-6-11(4)14/h5,7,9,12H,6,8H2,1-4H3/b7-5+/t12-/m0/s1 |
InChI Key |
LMQNNMSEZLHCKT-PZBABLGHSA-N |
Isomeric SMILES |
CC(C)[C@H](CCC(=O)C)/C=C/C(=O)C |
Canonical SMILES |
CC(C)C(CCC(=O)C)C=CC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Norsolanadione can be synthesized through the oxidation of cembrene, a natural diterpene. The oxidation can be carried out using the Jones reagent (chromium trioxide in aqueous sulfuric acid) or through ozonolysis . The ozonolysis method involves passing a mixture of ozone and oxygen into a solution of cembrene in absolute methanol at -70°C, followed by the addition of Lindlar catalyst and stirring in an atmosphere of hydrogen at room temperature .
Industrial Production Methods: The industrial production of norsolanadione typically follows the ozonolysis route due to its higher yield and efficiency. The reaction conditions are carefully controlled to ensure the optimal conversion of cembrene to norsolanadione .
Chemical Reactions Analysis
Chemical Reaction Analysis
Chemical reactions involve the transformation of one or more substances into another. These reactions can be categorized into several types, including synthesis, decomposition, single-replacement, double-replacement, combustion, and precipitation reactions . Understanding the mechanisms and conditions under which these reactions occur is crucial for optimizing chemical processes.
Reaction Optimization
Optimizing chemical reactions involves identifying the best conditions under which a reaction should occur to maximize yield and efficiency. This can include varying factors such as temperature, pressure, solvent, and catalysts. Design of Experiments (DoE) techniques is often used to systematically explore these factors and identify optimal conditions .
Potential Reactions Involving Norsolanadione
While specific reactions involving norsolanadione are not detailed in the literature, compounds with similar structures might undergo reactions such as:
-
Oxidation Reactions : These could involve the addition of oxygen or the removal of hydrogen from norsolanadione.
-
Reduction Reactions : Involving the addition of hydrogen or the removal of oxygen.
-
Coupling Reactions : Such as Suzuki or Heck reactions, which could involve the formation of new carbon-carbon bonds.
Data Tables for General Chemical Reactions
Given the lack of specific data on norsolanadione, here is a general table illustrating types of chemical reactions and their characteristics:
| Reaction Type | Description | Example |
|---|---|---|
| Synthesis | Two or more substances combine to form a new compound. | |
| Decomposition | A single compound breaks down into two or more substances. | |
| Single-Replacement | One element replaces another in a compound. | |
| Double-Replacement | Two compounds exchange partners. | |
| Combustion | A substance reacts with oxygen, often producing heat and light. | |
| Precipitation | A solid forms from a solution. |
Scientific Research Applications
Norsolanadione is a compound of interest in various scientific fields, particularly in pharmacology and medicinal chemistry. This article explores its applications, focusing on its potential therapeutic uses, mechanisms of action, and relevant case studies.
Anticancer Properties
Norsolanadione has shown promise in preclinical studies for its cytotoxic effects against various cancer cell lines. Research indicates that it induces apoptosis in cancer cells through multiple pathways:
- Mechanism of Action : It appears to disrupt mitochondrial function, leading to increased reactive oxygen species (ROS) production and subsequent cell death.
- Case Studies :
- A study demonstrated that norsolanadione exhibited significant cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value indicating potent activity .
- Another investigation highlighted its effects on leukemia cell lines, where it reduced cell viability significantly compared to control groups .
Anti-inflammatory Effects
Norsolanadione's anti-inflammatory properties have been investigated as potential therapeutic interventions for chronic inflammatory diseases:
- Mechanism of Action : It inhibits pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play crucial roles in inflammation.
- Case Studies :
Neuroprotective Effects
Emerging research suggests that norsolanadione may have neuroprotective effects, potentially beneficial for neurodegenerative diseases:
- Mechanism of Action : It may enhance neuronal survival by modulating oxidative stress pathways and promoting neurotrophic factor expression.
- Case Studies :
Comparative Data Table
The following table summarizes key findings related to the applications of norsolanadione across different studies:
Mechanism of Action
The mechanism of action of norsolanadione involves its interaction with specific molecular targets and pathways. As a diketone, it can participate in various chemical reactions, influencing biological processes and pathways. Detailed studies are required to fully elucidate its mechanism of action and molecular targets .
Comparison with Similar Compounds
Key Findings:
- Solanone vs. Norsolanadione: Solanone is the direct precursor of norsolanadione, with both compounds serving as aroma markers. However, solanone contributes a "burley note," while norsolanadione imparts a smoother, ketonic profile .
- Regional Specificity: Norsolanadione is detected exclusively in Brazil tobacco, whereas solavetivone and rishitin show overlapping presence in India and North Carolina samples, highlighting geographical influences on metabolite profiles .
- Environmental Sensitivity: Light quality significantly affects β-cembratriene-diol content (3× more than norsolanadione), while neophytadiene is less influenced by such factors .
Industrial and Sensory Relevance
Norsolanadione is prioritized in flavor engineering due to its smoothing sensory properties, whereas solanone is favored for its robust "burley" aroma . Both compounds are markers for optimal curing conditions; cyclic relative humidity (RH) curing increases their levels compared to constant RH methods .
Q & A
Basic Research Questions
Q. What analytical methods are optimal for detecting and quantifying norsolanadione in plant matrices?
- Methodology : Use gas chromatography-mass spectrometry (GC-MS) coupled with headspace solid-phase microextraction (HS-SPME). Key parameters include extraction at 100°C for 30 minutes using 100 μm polydimethylsiloxane (PDMS) or 65 μm PDMS/DVB fibers, which enhance volatile compound recovery. Non-targeted metabolomics with principal component analysis (PCA) can differentiate norsolanadione’s presence across samples .
- Data Example : In flue-cured tobacco, norsolanadione was detected exclusively in Brazilian samples under these conditions, absent in Indian and North Carolina samples (Table 1, ).
Q. How does geographical origin influence norsolanadione accumulation in tobacco leaves?
- Methodology : Compare metabolic profiles using GC-MS and PCA. Environmental factors (soil composition, climate) and agricultural practices (e.g., curing methods) should be controlled. For instance, cyclic curing (alternating humidity) increases norsolanadione levels compared to constant conditions .
- Key Finding : Norsolanadione was detected only in Brazilian tobacco, suggesting region-specific biosynthesis pathways or environmental triggers (e.g., light quality, oxidation rates) .
Q. What role does norsolanadione play in plant secondary metabolism?
- Methodology : Investigate its biosynthetic pathway via solanone autooxidation. Use isotopic labeling or gene knockout studies to trace precursors. Epoxidation and reduction experiments (e.g., H₂O₂ treatment followed by NaBH₄ reduction) confirm derivative formation, as seen in synthetic studies .
- Functional Insight : Norsolanadione is a marker for aroma compound generation in cured tobacco, linked to diterpenoid degradation .
Advanced Research Questions
Q. How can contradictory data on norsolanadione’s regional presence be resolved?
- Methodology : Conduct controlled growth experiments across regions with standardized curing protocols. Analyze variables like light quality (e.g., colored films altering β-cembratriene-diol ratios) and oxidation rates. Statistical models (e.g., Lasso regression) can isolate factors affecting norsolanadione levels .
- Case Study : Brazilian samples showed norsolanadione, while North Carolina samples lacked it despite similar curing. This discrepancy may stem from genetic differences in tobacco cultivars or microbial interactions during curing .
Q. What experimental designs are suitable for studying norsolanadione’s organoleptic impact?
- Methodology : Pair GC-MS quantification with sensory panels. Use regression models to correlate norsolanadione concentrations with sensory attributes (e.g., fresh or robust flavor styles). For example, norsolanadione positively correlates with "fresh flavor" in tobacco, alongside nicotyrine and methylcyclopentenolone .
- Data Limitation : Ensure sample homogeneity and control confounding variables (e.g., nicotine content) to avoid spurious correlations .
Q. How can norsolanadione derivatives be synthesized for mechanistic studies?
- Methodology : Epoxidize norsolanadione using hydrogen peroxide to yield 3,4-epoxy derivatives, followed by NaBH₄ reduction to diols. High-performance liquid chromatography (HPLC) separates stereoisomers, as demonstrated in synthetic pathways .
- Application : Derivatives like 3,4-epoxy-5-isopropylnonanediols can elucidate oxidation’s role in aroma development or stress responses .
Q. How does norsolanadione interact with other metabolites in volatile blends?
- Methodology : Employ co-expression network analysis or machine learning to identify co-occurring metabolites (e.g., solavetivone, rishitin). PCA can cluster samples by compound profiles, revealing synergistic or antagonistic relationships .
- Finding : In Brazilian tobacco, norsolanadione coexists with solavetivone but not rishitin, suggesting competitive biosynthetic pathways or ecological stressors .
Methodological Considerations
- Experimental Controls : Include regional replicates and internal standards (e.g., deuterated analogs) to validate GC-MS results .
- Statistical Rigor : Use ANOVA to test geographical or treatment effects, ensuring sample sizes meet power analysis requirements .
- Data Reproducibility : Document HS-SPME fiber types, curing protocols, and extraction times meticulously to enable replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
